

coordination chemistry potential of (5-Bromoquinolin-8-yl)methanamine

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Compound of Interest

Compound Name: (5-Bromoquinolin-8-yl)methanamine

Cat. No.: B7975415

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Technical Monograph: Coordination Chemistry & Potential of **(5-Bromoquinolin-8-yl)methanamine**

Executive Summary

(5-Bromoquinolin-8-yl)methanamine (CAS: 1564729-18-5) represents a specialized "privileged scaffold" in coordination chemistry.[1][2] Unlike its ubiquitous cousin 8-hydroxyquinoline (oxine) or the rigid 8-aminoquinoline, this ligand features a methylene bridge () that introduces conformational flexibility and disrupts the electronic conjugation between the primary amine and the aromatic system.[2]

This guide analyzes the molecule's potential as a bidentate () chelator.[2] The presence of the electron-withdrawing bromine at the C5 position modulates the basicity of the quinoline nitrogen, enhances lipophilicity for cellular uptake, and introduces a "heavy atom effect" relevant to photophysical applications.

Structural & Electronic Architecture

To understand the coordination potential, we must first deconstruct the ligand's electronic profile.

The Chelate Effect

Upon coordination with transition metals (e.g., Cu

, Zn

, Pt

), the ligand forms a thermodynamically stable five-membered chelate ring.

- Donor 1: Quinoline Nitrogen (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

,

hybridized).[2] Intermediate hardness.

- Donor 2: Primary Amine Nitrogen (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

,

hybridized).[2] Hard base character.[1][2]

The 5-Bromo Substituent Effect

The bromine atom at position 5 is not merely a bystander; it dictates the ligand's fine-tuning:

- Electronic Modulation: Through inductive withdrawal (

effect), the bromine lowers the

of the quinoline nitrogen compared to the unsubstituted parent.[2] This reduces the protonation constant, potentially allowing complexation at slightly lower pH values.[2]

- Lipophilicity: The halogen significantly increases the partition coefficient (ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

), facilitating passive transport across lipid bilayers—a critical factor for metallodrug cytotoxicity.[2]

- Synthetic Handle: The ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">

bond allows for late-stage functionalization via Suzuki-Miyaura or Sonogashira cross-coupling to create extended library derivatives.[2]

Synthetic Pathways

Direct bromination of 8-quinolinemethanamine is often non-selective.[1][2] The most robust, self-validating protocol utilizes a "Bromination-First" retrosynthetic approach starting from 5-bromo-8-methylquinoline.[1][2]

Synthesis Workflow (Graphviz)

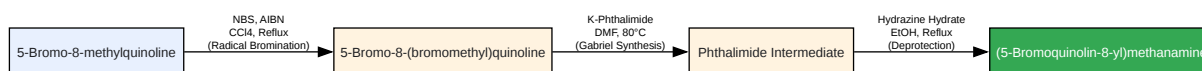


Figure 1: Robust Synthetic Route via Gabriel Synthesis

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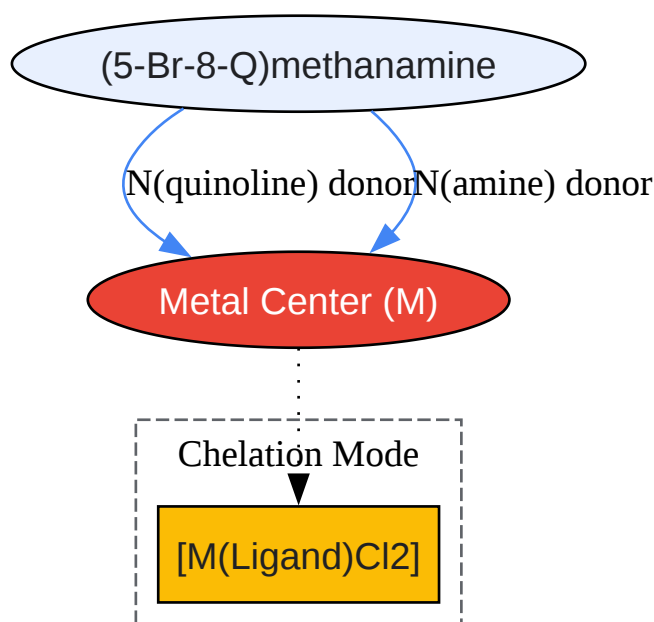
Coordination Modes & Metal Specificity[1][2]

The ligand acts as a neutral bidentate donor (

).[2] The coordination geometry is dictated by the metal center's preference.[2]

Metal Ion	Preferred Geometry	Complex Type	Application Potential
Cu(II)	Square Planar / Distorted Octahedral	ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted"> or	Cytotoxicity: Redox cycling (Fenton chemistry) to generate ROS in cancer cells. [2]
Zn(II)	Tetrahedral / Trigonal Bipyramidal	ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">	Sensing: The 5-Br heavy atom usually quenches fluorescence, but Zn binding can rigidify the system, potentially restoring emission (CHEF effect).
Pt(II)	Square Planar	ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">	DNA Intercalation: The planar quinoline ring intercalates between base pairs; the amine anchors to the phosphate backbone.
Ru(II)	Octahedral	ngcontent-ng-c2699131324="" _ngghost-ng-c2339441298="" class="inline ng-star-inserted">	Phototherapy: Long-lived excited states for singlet oxygen generation (PDT).[2]

Coordination Diagram



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Caption: Bidentate chelation forming a stable 5-membered ring.

Experimental Protocols

These protocols are designed for researchers with access to standard organic synthesis and inorganic characterization facilities.^{[1][2]}

Protocol A: Ligand Synthesis (Gabriel Route)

Validation: Monitor disappearance of starting material via TLC (Hexane:EtOAc 8:2).^{[1][2]}

- Radical Bromination: Dissolve 5-bromo-8-methylquinoline (10 mmol) in CH_2Cl_2 (50 mL). Add N-Bromosuccinimide (NBS, 11 mmol) and a catalytic amount of AIBN.^[2] Reflux for 6 hours. Filter off succinimide.^[2] Evaporate solvent to yield the bromomethyl intermediate.^{[1][2]}

(50 mL). Add N-Bromosuccinimide (NBS, 11 mmol) and a catalytic amount of AIBN.^[2] Reflux for 6 hours. Filter off succinimide.^[2] Evaporate solvent to yield the bromomethyl intermediate.^{[1][2]}

- Substitution: Dissolve the intermediate in DMF (20 mL). Add Potassium Phthalimide (11 mmol).^{[1][2]} Heat to 80°C for 4 hours. Pour into ice water; filter the precipitate.^{[1][2][3]}

- Deprotection: Suspend the phthalimide derivative in Ethanol (30 mL). Add Hydrazine Hydrate (15 mmol).[1][2] Reflux for 2 hours. Cool, filter off phthalhydrazide byproduct.[1][2] Concentrate filtrate to obtain the crude amine.[1][2]
- Purification: Acid-base extraction or column chromatography (:MeOH 95:5).

Protocol B: General Metal Complexation ()

Target: Synthesis of

- Ligand Solution: Dissolve 1.0 mmol of **(5-Bromoquinolin-8-yl)methanamine** in 10 mL anhydrous Methanol.
- Metal Solution: Dissolve 1.0 mmol of in 5 mL Methanol.
- Mixing: Add metal solution dropwise to ligand solution under stirring. A color change (usually green/blue to dark green) indicates complexation.[1][2]
- Precipitation: Stir for 2 hours at room temperature. If no precipitate forms, reduce volume by 50% on a rotavap and add diethyl ether to induce precipitation.[1][2]
- Isolation: Filter, wash with cold methanol and diethyl ether. Dry under vacuum over .

Biological & Therapeutic Implications

The 5-bromo-8-quinolinemethanamine scaffold exhibits specific "Metallo drug" properties:

- ROS Generation (Copper Complexes): Copper complexes of quinolines are known to reduce intracellular to using cellular thiols (GSH).[2] The resulting

reacts with

(Fenton reaction) to produce hydroxyl radicals (

), leading to apoptosis.[2] The 5-Br substituent enhances cell permeability, potentially increasing potency compared to the non-halogenated analog.[2]

- Proteasome Inhibition: Analogous quinoline-copper complexes have been shown to inhibit the 26S proteasome in cancer cells, a validated target in oncology (similar mechanism to Disulfiram/Copper).[1][2]
- Antimicrobial Activity: The free ligand often possesses weak antimicrobial activity, which is significantly potentiated upon chelation (Chelation Theory), as the neutral complex can penetrate bacterial cell walls more effectively than the free metal ion.

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